molecular formula C22H19BrN2O2S B11651227 5-(4-bromophenyl)-3-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

5-(4-bromophenyl)-3-(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11651227
M. Wt: 455.4 g/mol
InChI Key: MXCXONNMCNZJSU-UHFFFAOYSA-N
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Description

1-(BENZENESULFONYL)-5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a bromophenyl group, and a methylphenyl group attached to a dihydropyrazole ring

Preparation Methods

The synthesis of 1-(BENZENESULFONYL)-5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Bromination and methylation: The final steps involve the selective bromination and methylation of the phenyl rings using reagents like bromine or N-bromosuccinimide (NBS) and methyl iodide, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(BENZENESULFONYL)-5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

1-(BENZENESULFONYL)-5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The bromophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. The compound may modulate signaling pathways involved in inflammation and cell proliferation, making it a candidate for drug development.

Comparison with Similar Compounds

1-(BENZENESULFONYL)-5-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE can be compared with similar compounds such as:

    1-(BENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE: Lacks the bromophenyl group, which may affect its reactivity and biological activity.

    1-(BENZENESULFONYL)-5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE: Contains a chlorophenyl group instead of a bromophenyl group, potentially altering its chemical properties and interactions.

Properties

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C22H19BrN2O2S/c1-16-7-9-17(10-8-16)21-15-22(18-11-13-19(23)14-12-18)25(24-21)28(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3

InChI Key

MXCXONNMCNZJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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